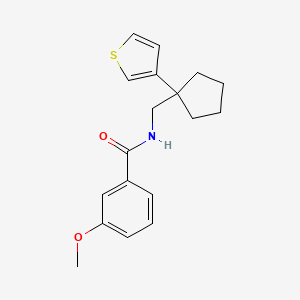

3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Beschreibung

3-Methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a benzamide derivative featuring a methoxy group at the 3-position of the benzoyl ring and a cyclopentylmethyl moiety substituted with a thiophen-3-yl group.

Eigenschaften

IUPAC Name |

3-methoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-21-16-6-4-5-14(11-16)17(20)19-13-18(8-2-3-9-18)15-7-10-22-12-15/h4-7,10-12H,2-3,8-9,13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAHVDXYKRYBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the benzamide intermediate.

Attachment of the Thiophene Ring: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The benzamide moiety can be reduced to form an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of 3-hydroxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide.

Reduction: Formation of 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)aniline.

Substitution: Formation of various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Thiophene-Containing Benzamides

- 4-(Thiophen-3-yl)-N-(4-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)butyl)benzamide (9c): Structure: Shares a thiophen-3-yl group but incorporates a diazepane-linked cyanophenyl substituent. Activity: Acts as a D3 receptor ligand, with the diazepane moiety enhancing receptor affinity through conformational flexibility . Synthesis: Prepared via substitution reactions (33% yield), purified by normal-phase chromatography .

N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3b) :

- Structure : Includes a piperazine-ethoxyethyl linker and trifluoromethylphenyl group.

- Activity : Targets D3 receptors; the trifluoromethyl group enhances metabolic stability and lipophilicity .

- Comparison : The target compound lacks electron-withdrawing groups (e.g., CF₃), which may reduce binding affinity but improve synthetic accessibility .

Methoxy-Substituted Benzamides

- 4-((Cyclohexylamino)methyl)-3-methoxy-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (8p): Structure: Contains a 3-methoxybenzamide core with a pyridinylpyrimidine substituent. Synthesis: Microwave-assisted reaction improves yield and reduces reaction time compared to traditional methods . Application: Designed for Alzheimer’s disease research, targeting beta-amyloid peptide reduction . Divergence: The target compound’s thiophene-cyclopentyl group may offer distinct steric effects versus 8p’s pyridinylpyrimidine, influencing target selectivity .

Leukotriene Antagonist (Jacobs et al., 1994) :

- Structure : 3-Methoxybenzamide with sulfonamide and indolecarboxamide groups.

- Activity : Potent antagonist of leukotrienes D₄/E₄, highlighting the methoxy group’s role in electronic modulation for receptor binding .

- Contrast : The target compound lacks sulfonamide and indole moieties, likely shifting its mechanism away from leukotriene inhibition .

Pesticide and Agrochemistry Analogs

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Structure: Benzamide with isopropoxy and trifluoromethyl groups. Application: Fungicide targeting succinate dehydrogenase .

Melting Points and Solubility

- Thiophene-containing analogs (e.g., III-15h) exhibit lower melting points than phenyl derivatives (III-15g), likely due to reduced crystallinity from asymmetric thiophene . The target compound’s cyclopentyl group may further lower melting points compared to III-15h.

Biologische Aktivität

3-Methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various studies highlighting its efficacy against different biological targets.

Chemical Structure and Synthesis

The compound features a methoxy group , a benzamide core , and a thiophene-substituted cyclopentyl moiety . The molecular formula is . The synthesis typically involves several steps, including:

- Formation of the Benzamide Core : Reaction of benzoyl chloride with an amine.

- Introduction of the Methoxy Group : Methylation using reagents like methyl iodide.

- Cyclopentyl Substitution : Alkylation methods or Grignard reactions.

- Thiophene Attachment : Cross-coupling reactions such as Suzuki or Stille coupling.

The biological activity of 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is believed to involve interactions with specific proteins or enzymes, modulating their activity. The exact molecular targets and pathways require further elucidation through experimental studies.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that certain benzamide derivatives can inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| SAHA | HDAC | 0.5 | |

| 3-Methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide | TBD | TBD | TBD |

Inhibition of Ubiquitin-Activating Enzyme

Another area of interest is the inhibition of ubiquitin-activating enzymes (UAE). Compounds similar to 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide have been reported to exhibit inhibitory effects on UAE, which is crucial for protein degradation pathways in cancer cells .

Case Studies

- Cytotoxicity Assays : Various derivatives were tested against multiple cancer cell lines (e.g., MCF-7, PC3). The results indicated that modifications in the thiophene group significantly influenced cytotoxicity.

- HDAC Inhibition Studies : Compounds structurally related to 3-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide were evaluated for their ability to inhibit HDACs, with some showing comparable potency to known inhibitors like SAHA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.